![molecular formula C25H23BrN2O3 B2443043 2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-methylphenyl)acetamide CAS No. 850904-30-2](/img/structure/B2443043.png)
2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-methylphenyl)acetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an acetamide group, a bromophenyl group, and an isoquinoline group. These groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound can be predicted based on its IUPAC name and the general rules of organic chemistry. It would have a complex three-dimensional structure due to the presence of the rigid isoquinoline ring system .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase its molecular weight and potentially its reactivity .Scientific Research Applications
Analgesic and Anti-Inflammatory Activities
- Studies have shown that derivatives of this compound exhibit significant analgesic and anti-inflammatory activities. For example, a bromophenyl azo derivative of this class of compounds demonstrated notable activity comparable to standard drugs like pentazocine and aspirin (Gopa et al., 2001).
- Other research indicates that compounds in this series, specifically those with bromo and methoxy substitutions on the quinazolinone ring, displayed potent anti-inflammatory activity, surpassing the effects of phenylbutazone, a standard anti-inflammatory drug (Bhati, 2013).
Antimicrobial and Antituberculosis Activity
- A number of synthesized derivatives from this class have been evaluated for their antimicrobial activities. Some compounds, especially those with bromine substitution, showed promising activity profiles (Rao et al., 2020).
- In the context of antituberculosis activity, certain derivatives have been investigated and found to be effective, providing a potential avenue for new treatments in this area (Bai et al., 2011).
Antitumor Activity
- Some synthesized derivatives of this compound class have shown remarkable in vitro antitumor activities. Certain compounds, particularly those with substitutions on the quinazolinone ring, were significantly more potent than standard antitumor agents (Al-Suwaidan et al., 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23BrN2O3/c1-17-5-11-20(12-6-17)27-24(29)16-31-23-4-2-3-22-21(23)13-14-28(25(22)30)15-18-7-9-19(26)10-8-18/h2-12H,13-16H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVNLKDOMQVWKMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-methylphenyl)acetamide |
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